5-氯-6-氟吲哚-2,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

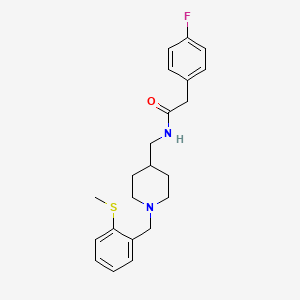

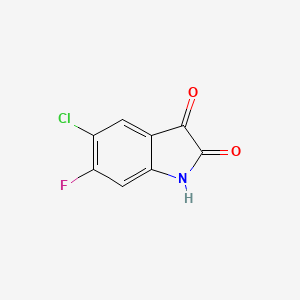

5-Chloro-6-fluoroindoline-2,3-dione is a chemical compound with the molecular formula C8H3ClFNO2 . It has a molecular weight of 199.57 .

Synthesis Analysis

A paper published in Chemistry Africa describes a microwave-assisted synthesis of novel fluorinated indole derivatives . The reaction of 5-fluoroindoline-2,3-dione with various anilines was conducted using readily available substrates within short periods of 9–15 minutes under microwave irradiation . This approach exploits the synthetic potential of microwave irradiation and copper dipyridine dichloride (CuPy2Cl2) combination .Molecular Structure Analysis

The molecular structure of 5-Chloro-6-fluoroindoline-2,3-dione consists of 8 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis

The reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation resulted in the formation of novel fluorinated indole derivatives . The reaction could be conducted using readily available substrates within short periods of 9–15 minutes under microwave irradiation .科学研究应用

蛋白质结合和药代动力学

一项针对结构相似的化合物 5,6-二氯-2-[2-(吡啶-2-基)乙基]异吲哚啉-1,3-二酮的研究探讨了其与牛血清白蛋白 (BSA) 的相互作用,表明其具有药代动力学和药效学探索的潜力。与 BSA 的结合以静态猝灭为特征,表明形成稳定的复合物,这可能会影响该化合物的生物利用度和分布 (Alanazi 等,2018)。

除草活性

对 N-苯基邻苯二甲酰亚胺的研究,包括与 5-氯-6-氟吲哚啉-2,3-二酮结构相关的化合物,突出了它们作为原卟啉氧化酶抑制剂的有效性,具有有前途的除草特性。这些化合物在农业应用中显示出巨大的潜力,尤其是在控制抗性杂草方面 (Gao 等,2019)。

荧光传感

5-氯-6-氟吲哚啉-2,3-二酮衍生物的新应用涉及它们在荧光传感中的使用。结构相关的化合物 2,2′-(3,3′-偶氮二基双(丙烷-3,1-二基))二异吲哚啉-1,3-二酮被用作 Hg2+/Cr3+ 离子的高选择性传感器,展示了此类化合物在环境监测和分析化学中的潜力 (Das 等,2012)。

微波辅助合成

5-氯-6-氟吲哚啉-2,3-二酮对合成化学的适应性从一项关于新型氟化吲哚衍生物的微波辅助合成的研究中可以看出。该过程展示了该化合物在创建含氟分子的效用,由于其增强的反应性、选择性和生物活性,含氟分子引起了极大的兴趣 (Shaikh 等,2018)。

未来方向

Fluorinated indoles have received considerable attention because the incorporation of fluorine into a target molecule can influence reactivity, selectivity, and biological activity . The microwave-assisted synthesis of novel fluorinated indole derivatives offers many advantages such as full reaction control, excellent product yields, shorter reaction time, eco-friendly procedure, and rapid feedback . This suggests that the study and application of 5-Chloro-6-fluoroindoline-2,3-dione and similar compounds have promising future directions in the field of synthetic organic chemistry .

作用机制

Target of Action

The primary targets of 5-Chloro-6-fluoroindoline-2,3-dione It is known that indole derivatives, which include 5-chloro-6-fluoroindoline-2,3-dione, have a broad range of biological activities and can interact with multiple receptors .

Mode of Action

The specific mode of action of 5-Chloro-6-fluoroindoline-2,3-dione Indole derivatives are known to interact with their targets in a variety of ways, influencing reactivity, selectivity, and biological activity .

Biochemical Pathways

The biochemical pathways affected by 5-Chloro-6-fluoroindoline-2,3-dione Indole derivatives are known to influence a variety of biological pathways, contributing to their diverse biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Chloro-6-fluoroindoline-2,3-dione It is known that the properties of fluorine atoms, such as high electronegativity and relatively close size to a hydrogen atom, can influence the pharmacokinetics of fluorine-containing compounds .

Result of Action

The specific molecular and cellular effects of 5-Chloro-6-fluoroindoline-2,3-dione Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-Chloro-6-fluoroindoline-2,3-dione It is known that the compound should be stored in a tightly closed container in a dry place .

属性

IUPAC Name |

5-chloro-6-fluoro-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFNO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZQDDOVGRLCHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)F)NC(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2708404.png)

![2-[1,3-Dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2708406.png)

![2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2708408.png)

![Ethyl 3-(4-methoxyphenyl)-5-[(3-methylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2708412.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2708413.png)

![1-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B2708416.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2708420.png)

![[1-(2-Fluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol](/img/structure/B2708424.png)